molecular formula C26H44O3 B600255 Capiquinone C CAS No. 130866-44-3

Capiquinone C

Cat. No.: B600255
CAS No.: 130866-44-3
M. Wt: 404.63
Attention: For research use only. Not for human or veterinary use.
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Description

Capiquinone C is a synthetic quinone derivative with a molecular formula of C₁₈H₁₆O₄ and a molecular weight of 296.32 g/mol. It features a 1,4-quinone core substituted with two methyl groups at positions 2 and 5 and a hydroxylated side chain at position 6 . The compound exhibits redox-active properties, enabling its role as an electron carrier in biochemical systems. Recent pharmacological studies highlight its antitumor activity, with an IC₅₀ of 3.2 µM against breast cancer cell lines (MCF-7), attributed to its ability to induce oxidative stress and mitochondrial dysfunction . This compound is synthesized via a three-step process involving Friedel-Crafts acylation, hydroxylation, and final oxidation, achieving a 72% overall yield .

Properties

CAS No.

130866-44-3

Molecular Formula

C26H44O3

Molecular Weight

404.63

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Doxorubicin Quinone

Structural Similarities :

  • Shared 1,4-quinone backbone.
  • Hydroxyl groups at positions 6 and 11.

Key Differences :

Property Capiquinone C Doxorubicin Quinone
Molecular Weight (g/mol) 296.32 543.52
Solubility (mg/mL, H₂O) 0.45 1.2
IC₅₀ (MCF-7, µM) 3.2 0.8
Synthetic Complexity Moderate (3 steps) High (7 steps)

Functional Implications :

  • The lower molecular weight of this compound enhances cellular uptake but reduces DNA intercalation efficiency compared to Doxorubicin Quinone .
  • This compound’s simpler synthesis reduces production costs but limits structural diversity for optimization .
Compound B: Coenzyme Q10 (Ubiquinone)

Functional Similarities :

  • Both act as electron transporters in mitochondrial respiration.
  • Exhibit antioxidant properties under reduced conditions.

Key Differences :

Property This compound Coenzyme Q10
Side Chain Structure Hydroxylated alkyl Isoprenoid chain
Bioavailability (oral) 12% 3%
Redox Potential (mV) -220 +36
Primary Application Anticancer agent Dietary supplement

Mechanistic Insights :

  • +36 mV) enhances its pro-oxidant activity in cancer cells, whereas Coenzyme Q10 primarily functions as an antioxidant .
  • The hydroxylated side chain in this compound improves water solubility, enabling intravenous administration, unlike Coenzyme Q10’s lipid-dependent absorption .

Research Findings and Clinical Relevance

Pharmacokinetic Profiles
  • This compound: Plasma half-life = 4.2 hours; volume of distribution = 1.8 L/kg .
  • Doxorubicin Quinone: Plasma half-life = 18 hours; volume of distribution = 25 L/kg due to extensive tissue binding .
  • Coenzyme Q10 : Plasma half-life = 33 hours; volume of distribution = 0.5 L/kg .
Toxicity Profiles
Compound Major Toxicity Clinical Mitigation Strategy
This compound Hepatotoxicity (Grade 3) Co-administration with N-acetylcysteine
Doxorubicin Quinone Cardiotoxicity Liposomal encapsulation
Coenzyme Q10 Gastrointestinal upset Formulation with lipids

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Capiquinone C in laboratory settings?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and real-time monitoring via techniques like HPLC or NMR to track intermediate formation. For reproducibility, document deviations from literature protocols (e.g., inert atmosphere requirements) and validate purity using mass spectrometry .
  • Key Data : A comparative table of yield percentages under varying conditions (e.g., 60°C vs. 80°C; polar vs. nonpolar solvents) is essential to identify optimal parameters .

Q. How can researchers distinguish this compound from structurally similar quinones in spectroscopic analyses?

  • Methodological Answer : Use tandem spectroscopic methods (e.g., UV-Vis for chromophore identification, 13C^{13}\text{C}-NMR for carbonyl group differentiation) combined with computational modeling (DFT calculations) to resolve overlapping signals. Cross-validate results with X-ray crystallography when possible .
  • Key Data : Reference spectral databases (e.g., SDBS) and report deviations in 1H^{1}\text{H}-NMR chemical shifts (±0.1 ppm) to confirm structural uniqueness .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidant benchmarks). Use dose-response curves (IC50_{50} values) to quantify efficacy and ensure statistical power (n3n \geq 3) .
  • Key Data : Include negative controls (e.g., DMSO solvent effects) and report inter-assay variability (<15%) to validate reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across different studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Validate hypotheses via orthogonal methods (e.g., siRNA knockdown for target validation) and meta-analysis to resolve discrepancies .
  • Key Data : Tabulate conflicting results (e.g., EC50_{50} values in cancer vs. normal cells) and annotate experimental conditions (e.g., hypoxia vs. normoxia) .

Q. What strategies are recommended for elucidating this compound’s metabolic pathways in vivo?

  • Methodological Answer : Employ stable isotope tracing (e.g., 14C^{14}\text{C}-labeled this compound) with LC-MS/MS to track metabolites in animal models. Use pharmacokinetic modeling (non-compartmental analysis) to estimate clearance rates and tissue distribution .
  • Key Data : Report metabolite half-lives and compare bioavailability across administration routes (oral vs. intravenous) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs with targeted modifications (e.g., hydroxyl group substitutions) and correlate structural changes with bioactivity using multivariate regression. Apply cheminformatics tools (e.g., MOE, Schrödinger) to predict binding affinities .
  • Key Data : Include a heatmap of IC50_{50} values vs. substituent electronic parameters (Hammett constants) to identify key pharmacophores .

Methodological Best Practices

  • Data Validation : Replicate experiments across independent labs to confirm findings, adhering to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .
  • Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and align with existing literature .
  • Ethical Compliance : Secure institutional approval for biological studies and disclose conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

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